Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine
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Overview
Description
Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine is a compound that features an indole core substituted with a trifluoroethyl group and an ethylamine moiety. The presence of the trifluoroethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a direct C-H trifluoroethylation reaction using reagents such as trifluoroethyl iodide under palladium catalysis.
Attachment of the Ethylamine Moiety: The final step involves the alkylation of the indole derivative with ethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine can be compared with other indole derivatives and trifluoroethyl-containing compounds:
Indole Derivatives: Similar compounds include indole-3-acetic acid and indole-3-carbinol, which also exhibit diverse biological activities.
Trifluoroethyl-Containing Compounds: Compounds like trifluoroethyl thioether derivatives and trifluoroethyl sulfonyl compounds share similar chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for developing new materials, drugs, and agrochemicals.
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)indol-4-yl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c1-2-17-8-10-4-3-5-12-11(10)6-7-18(12)9-13(14,15)16/h3-7,17H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIJLCGVGCLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C2C=CN(C2=CC=C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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